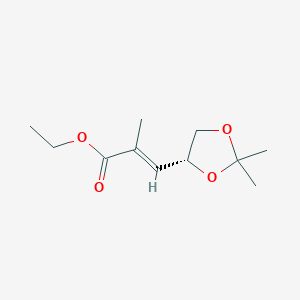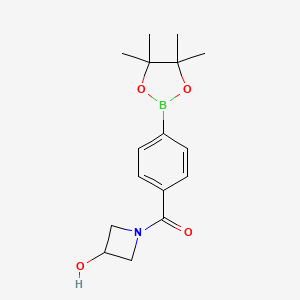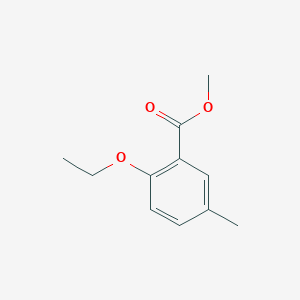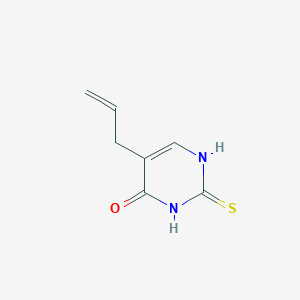
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a hydroxy group at the 4-position and a carboxylic acid group at the 2-position. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group at the 2-position can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceutical intermediates.
Biology:
- Studied for its potential role in enzyme inhibition and receptor binding due to its unique stereochemistry.
Medicine:
- Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid: Similar in structure but with different stereochemistry, leading to different biological activities.
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine: Contains an additional hydroxymethyl group, which can alter its reactivity and applications.
Uniqueness:
- The specific stereochemistry of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid makes it unique in its ability to interact with certain molecular targets.
- Its functional groups provide versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 |
InChI 键 |
VIOFTYREMPLPMF-WRWORJQWSA-N |
手性 SMILES |
C[C@]1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
规范 SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


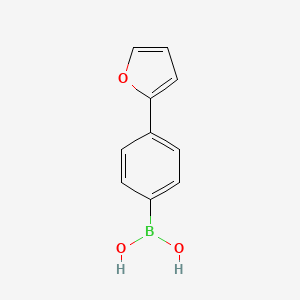
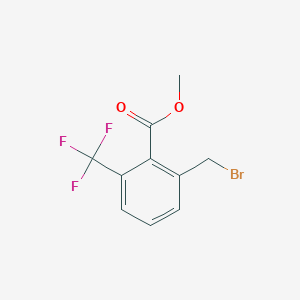

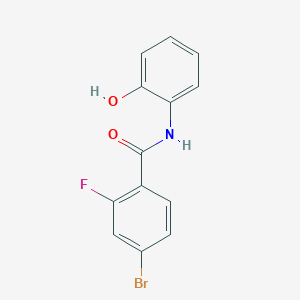
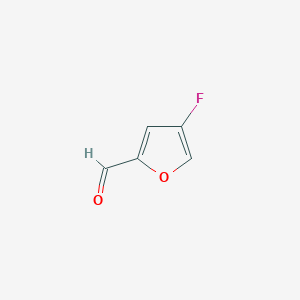

![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B13982231.png)
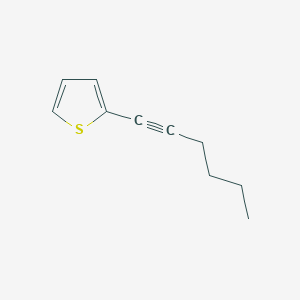
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
